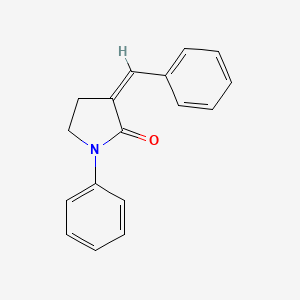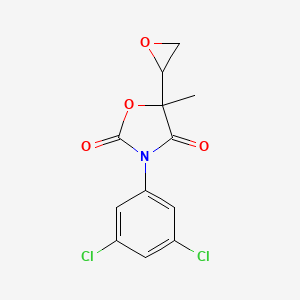![molecular formula C7H14N2O B14415027 (4E)-4-[(2-Aminoethyl)imino]pentan-2-one CAS No. 82427-19-8](/img/structure/B14415027.png)
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one is an organic compound characterized by the presence of an imine group and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one typically involves the reductive amination of a suitable ketone with an amine. One common method is the reaction of 2-pentanone with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imines or amines.
科学的研究の応用
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effect .
類似化合物との比較
- (4E)-4-[(2-Aminoethyl)imino]butan-2-one
- (4E)-4-[(2-Aminoethyl)imino]hexan-2-one
Comparison:
- Structural Differences: The length of the carbon chain differentiates these compounds, affecting their physical and chemical properties.
- Reactivity: Variations in chain length can influence the reactivity and stability of the compounds.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties.
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
82427-19-8 |
|---|---|
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC名 |
4-(2-aminoethylimino)pentan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h3-5,8H2,1-2H3 |
InChIキー |
PXCJXKUIOPLBAA-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCN)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)





![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)


![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
